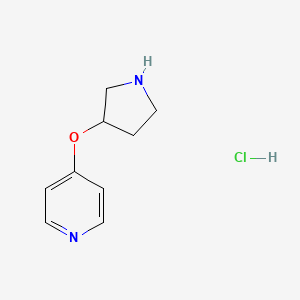![molecular formula C7H10N2O B13625853 [1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol: is a chemical compound characterized by the presence of a cyclopropyl group attached to a pyrazole ring, with a methanol group linked to the cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol typically involves the reaction of a suitable pyrazole derivative with a cyclopropyl-containing reagent. One common method includes the use of cyclopropylcarbinol and pyrazole under specific reaction conditions to yield the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran, at controlled temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(1H-pyrazol-3-yl)cyclopropyl]methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopropyl group are replaced by other groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole or cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry: Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling cascades.
Comparación Con Compuestos Similares
- [1-(1H-pyrazol-3-yl)cyclopropyl]ethanol
- [1-(1H-pyrazol-3-yl)cyclopropyl]amine
- [1-(1H-pyrazol-3-yl)cyclopropyl]acetone
Comparison: Compared to its similar compounds, [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This difference influences its reactivity, solubility, and potential applications. For instance, the methanol group may enhance its solubility in polar solvents and affect its interaction with biological targets, making it a more versatile compound for various research applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
[1-(1H-pyrazol-5-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H10N2O/c10-5-7(2-3-7)6-1-4-8-9-6/h1,4,10H,2-3,5H2,(H,8,9) |
Clave InChI |
IPHXYWJKYBLLAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)

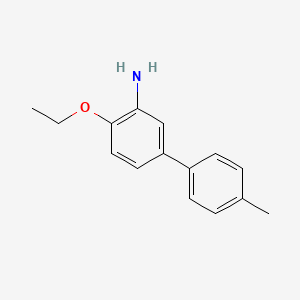

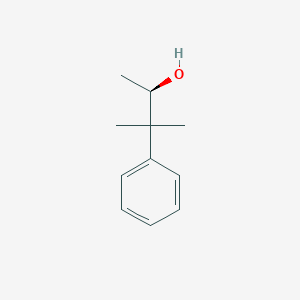
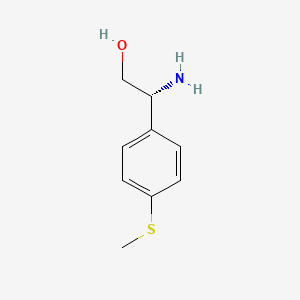
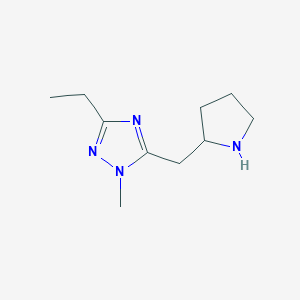
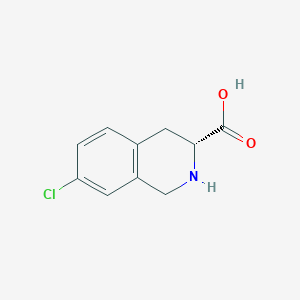
![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
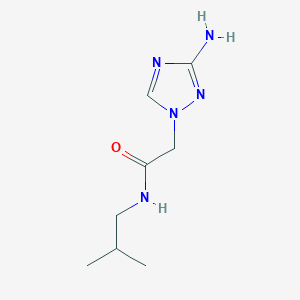
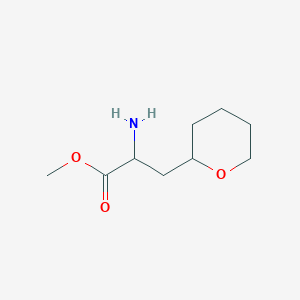
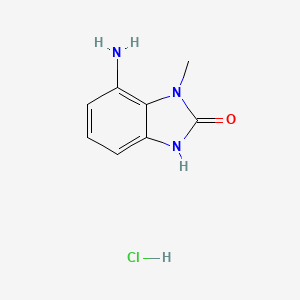
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
